(-)-Corey lactone benzoate

描述

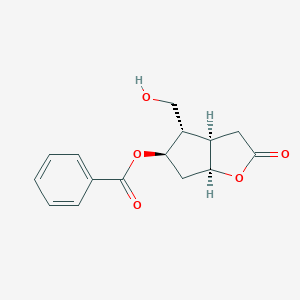

科里内酯苯甲酸酯是前列腺素合成中的重要中间体,前列腺素是一类具有多种生理功能的化合物。它最初由著名的化学家埃利亚斯·詹姆斯·科里合成。 科里内酯苯甲酸酯的分子式为C15H16O5,以其在有机合成中的作用而闻名,特别是在各种药物和天然产物的制备中 .

准备方法

合成路线和反应条件: 科里内酯苯甲酸酯可以通过科里内酯的苯甲酰化反应合成。该过程涉及以下步骤:

苯甲酰化反应: 科里内酯在-20°C到100°C的控制温度下与苯甲酰氯反应,生成科里内酯二苯甲酸酯。

工业生产方法: 科里内酯苯甲酸酯的工业生产遵循类似的合成路线,但经过优化以提高产量和纯度。 该工艺设计为简单、经济高效,适合大规模生产 .

化学反应分析

反应类型: 科里内酯苯甲酸酯会发生多种化学反应,包括:

氧化: 它可以被氧化成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 取代反应,特别是亲核取代,很常见。

常用试剂和条件:

氧化: 如高锰酸钾或重铬酸钾等试剂。

还原: 如氢化铝锂或硼氢化钠等试剂。

取代: 条件通常涉及氢氧根离子或胺类等亲核试剂。

主要产物: 这些反应产生的主要产物包括各种前列腺素类似物和其他生物活性化合物 .

科学研究应用

Synthesis of Prostaglandins

One of the most significant applications of (-)-Corey lactone benzoate is in the synthesis of prostaglandins, which are crucial lipid compounds involved in various physiological functions. The compound acts as an intermediate in the synthesis pathways for several prostaglandin derivatives:

- Prostaglandin E2 (PGE2) Agonists : this compound has been utilized to synthesize selective agonists for the PGE2 receptor subtype EP4, such as rivenprost. This application highlights its importance in developing drugs that target specific prostaglandin receptors, which can have therapeutic implications in inflammation and pain management .

Table 1: Prostaglandin Synthesis Utilizing this compound

| Prostaglandin Derivative | Methodology | Reference |

|---|---|---|

| PGE2 Agonist (Rivenprost) | Synthesis involving this compound as a precursor | |

| Other Prostaglandins | General synthetic pathways utilizing lactones |

Organic Synthesis Applications

This compound is also employed in various organic synthesis reactions due to its reactivity and structural features. It can undergo transformations to yield other valuable compounds:

- Silyl-to-Hydroxy Conversions : The compound can be involved in stereocontrolled reactions that facilitate the conversion of silyl groups to hydroxyl groups, which is essential in synthesizing complex organic molecules .

- Diels-Alder Reactions : The compound's structure allows it to participate in Diels-Alder reactions, contributing to the formation of cyclic compounds that are prevalent in natural products and pharmaceuticals .

Fragrance and Flavor Industry

Beyond its pharmaceutical applications, this compound finds utility in the fragrance industry. Its aromatic properties make it suitable for formulating fragrances and flavorings, contributing to the sensory profiles of various consumer products.

Case Studies and Research Findings

Several studies have documented the utility of this compound in synthetic chemistry:

- Study on Conformational Flexibility : Research examining the conformational flexibility of Corey lactone derivatives indicated that variations like benzoates exhibit distinct vibrational characteristics, which can influence their reactivity and interactions with biological targets .

- Synthetic Methodologies : Various synthetic methodologies have been developed for preparing derivatives of Corey lactone, emphasizing the ease of modification and high yields achievable with this compound .

作用机制

科里内酯苯甲酸酯的作用机制涉及其在合成前列腺素中的作用。前列腺素是脂类化合物,充当局部激素,调节各种生理过程,如炎症、血流和血栓形成。

类似化合物:

科里内酯: 科里内酯苯甲酸酯的母体化合物。

前列腺素类似物: 结构与前列腺素类似的化合物,通常使用科里内酯苯甲酸酯作为中间体合成。

独特性: 科里内酯苯甲酸酯因其独特的结构而独一无二,该结构允许将手性有效地引入目标分子。 此特性使其成为合成前列腺素和其他生物活性化合物的宝贵工具 .

相似化合物的比较

Corey Lactone: The parent compound from which Corey Lactone Benzoate is derived.

Prostaglandin Analogs: Compounds structurally similar to prostaglandins, often synthesized using Corey Lactone Benzoate as an intermediate.

Uniqueness: Corey Lactone Benzoate is unique due to its specific structure, which allows for the efficient introduction of chirality into target molecules. This property makes it an invaluable tool in the synthesis of prostaglandins and other biologically active compounds .

生物活性

(-)-Corey lactone benzoate is a synthetic compound derived from Corey lactone, notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₆O₅, with a molecular weight of approximately 276.28 g/mol. It is characterized by its chiral nature and exists as a crystalline solid. The compound features a unique structure that includes a benzoyl group, which is introduced during the synthesis process involving Corey lactone and benzoic acid chloride .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, suggesting its utility in treating conditions associated with inflammation.

- Analgesic Effects : Preliminary research indicates that this compound may have analgesic properties, contributing to pain modulation pathways.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial and fungal strains | |

| Anti-inflammatory | Potential for reducing inflammation | |

| Analgesic | May modulate pain pathways |

The mechanism of action for this compound involves interactions with various biological pathways. For instance, its structural features allow it to engage with receptors involved in pain and inflammation modulation. Studies have indicated that the compound's interactions may influence cytokine production and other inflammatory mediators .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The primary method includes the benzoylation of Corey lactone using benzoyl chloride in the presence of a catalyst. This process is followed by purification steps to isolate the desired product. The efficiency of these methods can vary based on reaction conditions and reagents used .

Synthesis Overview

| Step | Description |

|---|---|

| Benzoylation | Reaction of Corey lactone with benzoyl chloride |

| Purification | Isolation of this compound from by-products |

| Characterization | Analysis of purity and structure via spectroscopic methods |

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy Study : A study published in the Journal of Antibiotics demonstrated the effectiveness of this compound against specific strains of bacteria and fungi, highlighting its potential as an antimicrobial agent.

- Inflammation Model : In vivo studies assessed the anti-inflammatory effects in animal models, showing significant reductions in inflammation markers upon administration of the compound .

- Pain Modulation Research : Research focused on pain modulation pathways indicated that this compound could influence pain perception through receptor interactions, suggesting its potential use in analgesic therapies .

属性

IUPAC Name |

[(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2/t10-,11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRRYUZUDKVCOO-FVCCEPFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960341 | |

| Record name | 4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39746-00-4 | |

| Record name | (3aR,4S,5R,6aS)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39746-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3aR-(3aα,4α,5β,6aα)]-hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。